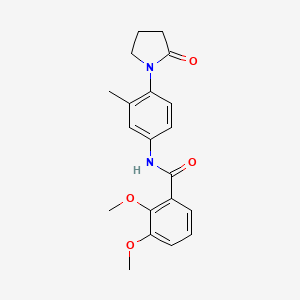

![molecular formula C26H30N2O6 B2422017 (2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid CAS No. 2413848-67-4](/img/structure/B2422017.png)

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned is a complex organic molecule. It contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group , which is commonly used in peptide synthesis to protect hydroxy-groups . The Fmoc group can be removed by the action of triethylamine in dry pyridine solution .

Synthesis Analysis

The Fmoc group can be used in conjunction with a variety of acid- and base-labile protecting groups . The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .Chemical Reactions Analysis

The Fmoc group in the compound can react with triethylamine in dry pyridine solution to be removed . This reaction is typically used in the synthesis of peptidesAplicaciones Científicas De Investigación

Cancer Treatment Research

The compound has been explored in cancer treatment research. For example, a derivative of the compound, as an Aurora kinase inhibitor, showed potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Amino Acids

It has been used in the synthesis of specific amino acids. A related compound was utilized in the efficient synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins (J. Marin et al., 2002).

Hydroxy-group Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is a part of the compound, has been used for the protection of hydroxy-groups in chemical syntheses, highlighting its versatility in organic chemistry (C. Gioeli & J. Chattopadhyaya, 1982).

Development of Non-Selective Inhibitors

Research into the development of non-selective inhibitors for medical applications has also utilized derivatives of this compound, indicating its role in medicinal chemistry (Tomomichi Chonan et al., 2011).

Mecanismo De Acción

Mode of Action

The fluoren-9-ylmethoxycarbonyl (fmoc) group in its structure is known to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. The presence of the fmoc group suggests that en300-23011183 may be involved in the synthesis of complex molecules, possibly influencing pathways related to these molecules .

Propiedades

IUPAC Name |

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-16-12-13-22(23(29)30)28(14-16)25(32)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAXTZIMQQXLRS-ZHRRBRCNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide](/img/structure/B2421935.png)

![2-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2421936.png)

![[12]Isocyclophenacene Bis(tetrahydrofuran) Adduct](/img/structure/B2421940.png)

![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B2421941.png)

![3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2421943.png)

![1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2421944.png)

![N-(3-methoxyphenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2421947.png)